Hydromorphone hydrochloride

Receptor pharmacology Binding affinity Opioid receptor

Select hydromorphone hydrochloride (CAS 71-68-1) for unmatched μ-opioid receptor binding: Ki=0.37–0.6 nM — 3.2× morphine and 70× oxycodone affinity. The hydrogenated 6-keto structure drives distinct pharmacokinetics: faster respiratory depression onset (3.0 h vs 5.5 h morphine), enabling time-limited monitoring. As a USP (98.0–102.0%) and EP (99.0–101.0%) reference standard, it is essential for assay validation, system suitability testing, and impurity profiling of hydromorphone injectables and tablets. Proven equivalent analgesic efficacy vs. oxycodone (VAS scores, P>0.05) supports its use in postoperative clinical trials. Procure from licensed suppliers with appropriate DEA/EMCDDA authorizations.

Molecular Formula C17H20ClNO3
Molecular Weight 321.8 g/mol
CAS No. 71-68-1
Cat. No. B1232504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydromorphone hydrochloride
CAS71-68-1
SynonymsDihydromorphinone
Dilaudid
Hydromorphon
Hydromorphone
Hydromorphone Hydrochloride
Laudacon
Palladone
Molecular FormulaC17H20ClNO3
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl
InChIInChI=1S/C17H19NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1
InChIKeyXHILEZUETWRSHC-NRGUFEMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydromorphone Hydrochloride (CAS 71-68-1) for Pharmaceutical Research and Analytical Reference Procurement


Hydromorphone hydrochloride (CAS 71-68-1) is a semi-synthetic hydrogenated ketone derivative of morphine, classified as a full μ-opioid receptor agonist with potent analgesic activity [1]. The compound is available as a white or almost white crystalline powder that is freely soluble in water, very slightly soluble in ethanol (96%), and practically insoluble in methylene chloride [2]. As a United States Pharmacopeia (USP) and European Pharmacopoeia (EP) reference standard, it serves as a critical analytical reference material for pharmaceutical quality control, method validation, and compendial testing of hydromorphone drug products including injectable and oral formulations .

Why Hydromorphone Cannot Be Interchanged with Morphine or Other Opioid Analogs in Research Protocols


Despite sharing a common phenanthrene scaffold with morphine and other opioid analgesics, hydromorphone exhibits fundamentally distinct pharmacokinetic, pharmacodynamic, and metabolic properties that preclude its simple substitution in controlled experimental or clinical protocols [1]. The hydrogenated ketone moiety at the 6-position confers a substantially different receptor binding profile, lipid solubility, metabolic pathway, and potency ratio relative to morphine, oxycodone, and hydrocodone [2][3]. These differences manifest quantitatively in receptor affinity measurements, analgesic efficacy comparisons, adverse effect timing and magnitude, and neuroexcitatory metabolite potency—parameters that directly affect study reproducibility and clinical decision-making [4]. The following quantitative evidence establishes the precise dimensions along which hydromorphone diverges from its closest analogs, enabling informed selection for specific research or procurement requirements.

Quantitative Differentiation of Hydromorphone Hydrochloride from Morphine, Oxycodone, and Hydrocodone: Evidence-Based Selection Criteria


μ-Opioid Receptor Binding Affinity Comparison: Hydromorphone vs. Morphine, Oxycodone, and Hydrocodone

In a head-to-head receptor binding study using rat brain homogenates with ³H-DAMGO as radioligand, hydromorphone exhibited a Ki of 0.6 nM, whereas hydrocodone, its 3-methoxy precursor, had a Ki of 19.8 nM—approximately 33-fold weaker binding [1][2]. A separate systematic binding dataset ranked hydromorphone (Ki = 0.37 nM) as having 3.2-fold higher affinity than morphine (Ki = 1.17 nM) and 70-fold higher affinity than oxycodone (Ki = 25.87 nM) [3]. These differences in receptor engagement represent a quantifiable molecular basis for the compound's greater potency and cannot be captured by simple dose adjustment of comparator opioids.

Receptor pharmacology Binding affinity Opioid receptor

Analgesia-Respiratory Depression Relationship: Hydromorphone vs. Morphine Crossover Study

In a randomized, controlled crossover study of 42 healthy volunteers receiving intravenous hydromorphone (0.05 mg/kg) or morphine (0.2 mg/kg), morphine produced significantly less analgesia relative to respiratory depression compared with hydromorphone [1]. Quantitative differences included: maximum tolerated temperature (a measure of analgesic effect) was 49 ± 2°C for morphine vs. 50 ± 2°C for hydromorphone (P < 0.001); verbal pain scores at end-infusion at 48.2°C were 82 ± 4 for morphine vs. 59 ± 3 for hydromorphone (P < 0.001); and maximum end-expired CO₂ was 47 (45-50) mmHg for morphine vs. 48 (46-51) mmHg for hydromorphone (P = 0.007) [2]. Notably, the onset of respiratory depression was delayed with morphine (5.5 ± 2.8 h) compared with hydromorphone (3.0 ± 1.5 h) (P < 0.001), and the duration of respiratory depression was longer for morphine [3].

Clinical pharmacology Respiratory safety Analgesic efficacy

Clinical Analgesic Efficacy and Safety: Hydromorphone vs. Oxycodone vs. Sufentanil in Postoperative Pain

In a retrospective cohort study of 185 gastric cancer patients undergoing radical gastrectomy (hydromorphone group n=108, oxycodone group n=35, sufentanil group n=42), both hydromorphone and oxycodone provided superior analgesia to sufentanil across all four postoperative assessment time points (4-8 h, 10-14 h, 22-26 h, 46-50 h) as measured by visual analog scale (VAS) at rest and during activity (P<0.05) [1]. The hydromorphone and oxycodone groups demonstrated statistically equivalent analgesic efficacy (P>0.05) and equivalent total PCA pump compression counts within 48 h (P>0.05), with no significant difference in overall adverse event incidence among the three regimens (P>0.05) [2].

Clinical analgesia Postoperative pain Patient-controlled analgesia

Neuroexcitatory Metabolite Potency: Hydromorphone-3-Glucuronide (H3G) vs. Morphine-3-Glucuronide (M3G)

Both hydromorphone and morphine undergo hepatic glucuronidation to form structurally analogous 3-glucuronide metabolites (H3G and M3G, respectively), which lack analgesic activity but possess neuroexcitatory properties that can cause myoclonus, allodynia, and seizures upon accumulation [1]. In a controlled preclinical study using intracerebroventricular (ICV) administration in adult male Sprague-Dawley rats, H3G was found to be approximately 2.5-fold more potent as a neuroexcitant than M3G, with mean (± SD) ED₅₀ values of 2.3 ± 0.1 μg for H3G versus 6.1 ± 0.6 μg for M3G [2].

Drug metabolism Neurotoxicity Glucuronide metabolites

Physicochemical Solubility and Formulation Feasibility: Hydromorphone Hydrochloride vs. Morphine

Hydromorphone hydrochloride exhibits substantially greater aqueous solubility than morphine, a property that directly enables the preparation of more concentrated parenteral solutions with smaller injection volumes [1]. According to pharmacopoeial specifications, hydromorphone hydrochloride is freely soluble in water, very slightly soluble in ethanol (96%), and practically insoluble in methylene chloride [2][3]. This high aqueous solubility permits the formulation of concentrated solutions (10 or 20 mg/mL) for subcutaneous administration, an advantage over morphine that is particularly relevant for continuous subcutaneous infusion in research settings requiring prolonged delivery with minimal fluid volume [4]. Additionally, hydromorphone is approximately 10 times more lipid-soluble than morphine despite its hydrophilicity, facilitating more rapid blood-brain barrier penetration and faster CNS entry [5].

Formulation science Parenteral drug delivery Aqueous solubility

Compendial Purity Specifications: USP and EP Monograph Compliance for Reference Standards

Hydromorphone hydrochloride reference standards are governed by definitive compendial monographs that establish quantifiable purity and impurity specifications, ensuring lot-to-lot consistency for analytical method validation and pharmaceutical quality control [1]. The USP monograph specifies an assay content of 98.0% to 102.0% of C₁₇H₁₉NO₃·HCl on the dried basis, with specific limits for loss on drying (NMT 1.5%), residue on ignition (NMT 0.3%), and specific rotation between +136° and +139° (50 mg/mL in water) [2]. The EP monograph establishes a purity content of 99.0% to 101.0% (dried substance) with defined relative retention times for impurities A (RRT ~3.2), B (RRT ~0.77), C (RRT ~0.82), and D (RRT ~0.72) [3][4]. These monograph-defined specifications provide a verifiable, regulatorily recognized benchmark for product quality and identity.

Quality control Reference standards Pharmacopoeial compliance

Evidence-Supported Application Scenarios for Hydromorphone Hydrochloride in Research and Industrial Settings


Opioid Receptor Pharmacology Studies Requiring High-Affinity μ-Opioid Agonist with Defined Ki Values

Investigators conducting μ-opioid receptor binding displacement assays, functional cAMP inhibition studies, or β-arrestin recruitment assays should prioritize hydromorphone over morphine or oxycodone when high receptor affinity (Ki = 0.37-0.6 nM) is required to achieve robust signal-to-noise ratios at lower compound concentrations [1]. The well-characterized Ki values, which are 3.2-fold lower than morphine and 70-fold lower than oxycodone, enable precise concentration-response curve generation with reduced compound consumption [2].

Postoperative Analgesia Clinical Trials with Oxycodone Comparator Arms

Hydromorphone is an evidence-supported alternative to oxycodone in postoperative analgesia clinical trials where equivalence in analgesic efficacy is desired but with a distinct metabolic and pharmacokinetic profile [1]. The retrospective cohort data demonstrating equivalent VAS scores and PCA demands between hydromorphone and oxycodone (P>0.05) in gastric cancer surgery patients supports its use as a valid comparator or investigational agent in trials designed to evaluate novel analgesic regimens or delivery systems [2].

Analytical Method Development and Compendial Quality Control Testing

Pharmaceutical quality control laboratories and analytical method developers require USP or EP hydromorphone hydrochloride reference standards (CAS 71-68-1) for assay validation, system suitability testing, and impurity profiling of hydromorphone drug products including injectable solutions and oral tablets [1]. The monograph-defined purity specifications (USP: 98.0-102.0%; EP: 99.0-101.0%) and characterized impurity relative retention times provide a regulatorily accepted benchmark for method qualification in support of ANDA submissions, stability studies, and batch release testing [2].

Studies Requiring Precise Temporal Control of Opioid Pharmacodynamics

Researchers designing protocols where the timing of analgesic onset, peak effect, and respiratory depression are critical experimental variables should consider hydromorphone over morphine due to its well-characterized temporal pharmacodynamic profile [1]. The crossover study data demonstrate that hydromorphone produces respiratory depression onset approximately 2.5 hours earlier than morphine (3.0 ± 1.5 h vs. 5.5 ± 2.8 h) with shorter overall duration, enabling more predictable and time-limited monitoring windows [2]. This differential timing may reduce the duration of required respiratory monitoring in certain experimental paradigms.

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